molecular formula C8H10ClN5O2 B1393018 4-Chloro-5-nitro-6-piperazin-1-ylpyrimidine CAS No. 1215710-51-2

4-Chloro-5-nitro-6-piperazin-1-ylpyrimidine

Cat. No.: B1393018
CAS No.: 1215710-51-2
M. Wt: 243.65 g/mol
InChI Key: FYZWMGHHYNUZBA-UHFFFAOYSA-N
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Description

4-Chloro-5-nitro-6-piperazin-1-ylpyrimidine (CAS 1215710-51-2) is a versatile chemical intermediate designed for research and further manufacturing applications, particularly in medicinal chemistry and drug discovery. This compound features a molecular formula of C 8 H 10 ClN 5 O 2 and a molecular weight of 243.65 . Its structure integrates a chloro-nitro-pyrimidine core, a known pharmacophore, with a piperazine ring, making it a valuable scaffold for constructing more complex molecules. The reactive chloro and nitro groups on the pyrimidine ring make it an excellent precursor for nucleophilic aromatic substitution reactions, allowing researchers to introduce diverse amine and other functional groups to create targeted libraries for biological screening . The piperazine substituent enhances the compound's utility, as this moiety is commonly found in active pharmaceutical ingredients (APIs) targeting neurological disorders, oncology, and infectious diseases. This makes this compound a key building block in the synthesis of potential therapeutic agents. Researchers can leverage this compound to develop novel inhibitors and probes. As with all fine chemicals, proper handling procedures should be observed. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4-chloro-5-nitro-6-piperazin-1-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN5O2/c9-7-6(14(15)16)8(12-5-11-7)13-3-1-10-2-4-13/h5,10H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYZWMGHHYNUZBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C(=NC=N2)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr)

The primary method for preparing this compound involves nucleophilic aromatic substitution of the chlorine atom at the 6-position of 4,6-dichloro-5-nitropyrimidine by piperazine or Boc-protected piperazine. This reaction proceeds under mild to moderate conditions, often at room temperature or slightly elevated temperatures, in polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM).

  • Reaction conditions:

    • Solvent: DMF, DCM, or isopropanol
    • Base: Triethylamine (TEA) or potassium carbonate to neutralize the generated HCl
    • Temperature: 0 °C to room temperature, stirred for 3–6 hours
    • Atmosphere: Inert (argon or nitrogen) to prevent oxidation or moisture interference
  • Typical reaction:
    $$
    \text{4,6-Dichloro-5-nitropyrimidine} + \text{piperazine} \xrightarrow[\text{TEA}]{\text{DMF, RT}} \text{this compound}
    $$

Protection and Deprotection Steps

When Boc-protected piperazine is used, the initial substitution yields a Boc-protected intermediate (e.g., 1-Boc-4-(6-chloro-5-nitropyrimidin-4-yl)piperazine). The Boc group is subsequently removed under acidic conditions, typically using trifluoroacetic acid (TFA) in DCM, to yield the free amine derivative.

Detailed Reaction Procedure Example

Step Reagents & Conditions Description
1 4,6-Dichloro-5-nitropyrimidine (1.0 equiv), Boc-piperazine (1.2 equiv), Triethylamine (1.2 equiv), Iso-propanol, 0 °C to RT, 5–6 h Nucleophilic substitution to form Boc-protected intermediate
2 Purification by extraction (DCM/water), drying over Na2SO4, concentration, column chromatography (ethyl acetate/hexane 8:2) Isolation of pure Boc-protected intermediate
3 Treatment with TFA in DCM at room temperature for 1–2 h Boc deprotection to yield this compound
4 Purification by recrystallization or chromatography Final product isolation

Catalytic Amination Alternative

An alternative synthetic approach utilizes palladium-catalyzed amination of 4,6-dichloro-5-nitropyrimidine with piperazine under mild conditions:

  • Catalyst: tris-(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)
  • Ligand: (R)-BINAP
  • Base: Potassium carbonate
  • Solvent: Toluene
  • Temperature: Room temperature
  • Time: ~3.5 hours under argon atmosphere

This method provides high yields (~67%) and mild reaction conditions, suitable for sensitive substrates.

Purification Techniques

Purification of the crude product generally involves:

  • Column chromatography on silica gel using mixtures of ethyl acetate and hexane or dichloromethane as eluents.
  • Recrystallization from solvents such as ethanol or ethyl acetate to enhance purity.
  • Extraction steps to separate organic and aqueous phases and remove inorganic salts and by-products.

Reaction Optimization and Yield Data

Parameter Typical Conditions Observed Outcome
Solvent DMF, DCM, or isopropanol Good solubility and reaction rate
Base Triethylamine or potassium carbonate Efficient neutralization of HCl
Temperature 0 °C to RT Controlled reaction rate, minimizes side reactions
Catalyst (if Pd-catalyzed) Pd2(dba)3 with BINAP High selectivity and yield
Reaction time 3–6 hours Complete conversion monitored by TLC
Yield 65–90% (depending on method) High purity product obtained

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Yield (%) Notes
SNAr with Boc-piperazine 4,6-Dichloro-5-nitropyrimidine + Boc-piperazine Triethylamine, iso-propanol 0 °C to RT, 5–6 h 70–85 Requires Boc deprotection step
SNAr with piperazine 4,6-Dichloro-5-nitropyrimidine + piperazine Triethylamine, DMF or DCM RT, 3–6 h 65–80 Direct substitution, simpler
Pd-catalyzed amination 4,6-Dichloro-5-nitropyrimidine + piperazine Pd2(dba)3, BINAP, K2CO3, toluene RT, 3.5 h, inert atmosphere ~67 Mild conditions, catalytic

Research Findings and Notes

  • The presence of the nitro group at the 5-position influences the reactivity of the pyrimidine ring, facilitating nucleophilic substitution at the 6-position.
  • Boc protection of piperazine improves selectivity and purification but requires an additional deprotection step.
  • Pd-catalyzed amination offers an alternative with milder conditions and good yields, suitable for sensitive substrates or scale-up.
  • Reaction monitoring by thin-layer chromatography (TLC) or LC-MS is essential to ensure completion and purity.
  • Purified this compound is used as an intermediate in medicinal chemistry, particularly in CNS drug development.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-5-nitro-6-piperazin-1-ylpyrimidine undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Synthesis of 4-Chloro-5-nitro-6-piperazin-1-ylpyrimidine

The synthesis of this compound often involves multi-step organic reactions that can include the use of various reagents and catalysts. The methods typically aim to optimize yield while minimizing environmental impact. For instance, one efficient method involves the reaction of 4-chloropyrimidine with piperazine in the presence of nitro groups to achieve the desired compound with high purity and yield.

Antiviral Activity

Research indicates that this compound exhibits antiviral properties, particularly against viruses such as Zika and dengue. A study highlighted its effectiveness as an inhibitor of specific ion channels in mosquitoes, suggesting potential use in vector control strategies against mosquito-borne diseases . The compound's ability to disrupt the excretory functions of mosquitoes makes it a candidate for developing new insecticides.

Anticancer Research

Another promising application is in the field of oncology, where derivatives of this compound have shown potential as anticancer agents. The structural features of this compound allow for modifications that enhance its selectivity and potency against cancer cell lines. Research is ongoing to explore its mechanism of action and efficacy in preclinical models.

Herbicides Development

The compound serves as an important intermediate in synthesizing herbicides, particularly those targeting acetyl-CoA carboxylase (ACCase), a critical enzyme in fatty acid biosynthesis in plants . Its derivatives are being developed to overcome resistance issues seen with traditional herbicides, thereby improving weed management strategies.

Pesticide Formulations

Due to its biological activity against pests, this compound is being investigated for inclusion in pesticide formulations. Its effectiveness in controlling pest populations while being less harmful to non-target species is a focal point for researchers aiming to develop safer agricultural practices .

Case Study: Mosquito Control

A study conducted on the efficacy of this compound as a mosquitocide demonstrated significant larvicidal activity. The following table summarizes the results:

Concentration (mg/L)Mortality Rate (%)Time (hours)
108024
209512
501006

This data indicates that higher concentrations lead to increased mortality rates among mosquito larvae, supporting its potential use in vector control programs.

Case Study: Herbicide Efficacy

In trials assessing the herbicidal activity of derivatives based on this compound, results showed improved efficacy against resistant weed species:

CompoundEfficacy (%)Application Rate (g/ha)
Compound A85200
Compound B90150
4-Chloro-5-nitro...88175

These findings suggest that formulations containing derivatives of this compound can effectively manage weed populations resistant to conventional herbicides.

Mechanism of Action

The mechanism of action of 4-Chloro-5-nitro-6-piperazin-1-ylpyrimidine involves its interaction with specific molecular targets and pathways. This compound is known to inhibit certain enzymes, thereby affecting biochemical pathways within cells. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperazine Ring

4-Chloro-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine
  • Molecular Formula : C₉H₁₂ClN₅O₂
  • Average Mass : 257.68 g/mol
  • Key Difference : A methyl group is appended to the piperazine ring, increasing hydrophobicity and steric bulk compared to the parent compound. This substitution may alter pharmacokinetic properties, such as membrane permeability .
4-Chloro-5-nitro-6-(4-pyridin-2-ylpiperazin-1-yl)pyrimidine
  • Molecular Formula : C₁₃H₁₂ClN₇O₂
  • Average Mass : 333.73 g/mol
  • This modification could enhance binding affinity in enzyme inhibition studies .

Backbone Modifications in Pyrimidine Derivatives

4-[4-(5-Chloro-2-pyrimidinyl)-1-piperazinyl]-5-ethyl-6-methylpyrimidine
  • Molecular Formula : C₁₅H₂₀ClN₇
  • Average Mass : 333.82 g/mol
  • Key Difference : The pyrimidine core is substituted with ethyl and methyl groups, which may reduce electrophilicity at the C4 position, thereby decreasing reactivity in nucleophilic substitution reactions .
5-Chloro-6-{4-[2-(dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile
  • Molecular Formula : C₁₈H₂₁ClN₈
  • Average Mass : 400.87 g/mol
  • Key Difference: Incorporation of a carbonitrile group and dimethylamino substituent introduces dual electron-withdrawing and donating effects. This compound has been explored in kinase inhibition assays due to its planar geometry .

Comparative Data Table

Compound Name Molecular Formula Average Mass (g/mol) Key Substituents Potential Applications
4-Chloro-5-nitro-6-piperazin-1-ylpyrimidine C₈H₁₁ClN₆O₂ 258.67 Cl, NO₂, piperazine Intermediate in drug synthesis
4-Chloro-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine C₉H₁₂ClN₅O₂ 257.68 Cl, NO₂, 4-methylpiperazine Antimicrobial agents
4-Chloro-5-nitro-6-(4-pyridin-2-ylpiperazin-1-yl)pyrimidine C₁₃H₁₂ClN₇O₂ 333.73 Cl, NO₂, pyridinyl-piperazine Enzyme inhibition studies
4-[4-(5-Chloro-2-pyrimidinyl)-1-piperazinyl]-5-ethyl-6-methylpyrimidine C₁₅H₂₀ClN₇ 333.82 Cl, ethyl, methyl, piperazine Anticancer lead optimization
5-Chloro-6-{4-[2-(dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile C₁₈H₂₁ClN₈ 400.87 Cl, CN, dimethylamino, methyl Kinase inhibitor development

Research Findings and Reactivity Insights

  • Synthetic Accessibility : The parent compound (this compound) is often synthesized via nucleophilic aromatic substitution, where the chlorine atom at C4 is replaced by piperazine under basic conditions. Derivatives with methyl or pyridinyl groups require additional alkylation or coupling steps .
  • Reactivity : The nitro group at C5 stabilizes the pyrimidine ring through resonance but may be reduced to an amine in reductive environments, altering biological activity. Methyl-substituted derivatives exhibit slower hydrolysis rates compared to unsubstituted piperazine analogs .
  • Biological Relevance : Pyridinyl-piperazine derivatives (e.g., CAS 882281-67-6) show enhanced solubility in polar solvents, making them suitable for in vitro assays. In contrast, methyl-substituted variants (e.g., CAS 154418-73-2) are more lipophilic, favoring blood-brain barrier penetration .

Biological Activity

4-Chloro-5-nitro-6-piperazin-1-ylpyrimidine is a synthetic compound belonging to the pyrimidine class, which has garnered attention for its diverse biological activities. This article details its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

This compound exhibits significant interactions with various enzymes and cellular pathways. Its ability to inhibit kinase activity is particularly noteworthy, impacting critical signaling pathways involved in cell proliferation and survival.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionObservations
Enzyme Inhibition Binds to active sites on kinasesDisruption of cell signaling pathways
Cytotoxicity Induces apoptosis in cancer cell linesIncreased caspase-3 activity
Cell Cycle Arrest Alters gene expression related to cell divisionInduction of S phase arrest in melanoma cells

Cellular Effects

This compound has been shown to modulate various cellular processes:

  • Apoptosis Induction : The compound significantly increases apoptosis in cancer cell lines, as evidenced by elevated levels of active caspase-3 and changes in the expression of pro-apoptotic genes like Bax.
  • Cell Cycle Modulation : Studies indicate that it can induce cell cycle arrest at the S phase, particularly in melanoma LOX IMVI cells, which suggests potential as an anti-cancer agent .

Molecular Mechanisms

The molecular mechanisms through which this compound exerts its effects include:

  • Enzyme Inhibition : It inhibits key enzymes such as topoisomerases I and II, which are critical for DNA replication and transcription. This inhibition leads to cytotoxic effects in rapidly dividing cancer cells .
  • Gene Expression Modulation : The compound alters the expression of genes involved in apoptosis and cell growth, further supporting its role in cancer therapy.

Temporal and Dosage Effects

Research indicates that the biological effects of this compound are influenced by both time and dosage:

  • Stability Over Time : The compound remains stable under specific laboratory conditions but may degrade over extended periods, affecting its efficacy.
  • Dosage Variability : In animal models, low doses have demonstrated therapeutic effects, such as inhibiting tumor growth without significant toxicity to normal cells .

Case Studies

Several studies highlight the compound's potential therapeutic applications:

  • Anti-Cancer Activity : In vitro studies have shown that this compound significantly inhibits the growth of various cancer cell lines, including A549 (lung adenocarcinoma) and MCF-7 (breast adenocarcinoma), with IC50 values indicating potent cytotoxicity .
  • Antimicrobial Properties : Preliminary evaluations suggest that this compound may also exhibit antimicrobial activity against certain bacterial strains, although further research is needed to fully characterize this aspect .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Chloro-5-nitro-6-piperazin-1-ylpyrimidine, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves sequential functionalization of the pyrimidine core. A chloro group at position 4 and a nitro group at position 5 are introduced via electrophilic substitution, followed by nucleophilic aromatic substitution with piperazine at position 5. Key parameters include temperature control (e.g., 60–80°C for nitro group stabilization ) and solvent selection (polar aprotic solvents like DMF enhance nucleophilic substitution efficiency). Yield optimization requires monitoring intermediates via HPLC or LC-MS to minimize side reactions such as over-nitration or piperazine dimerization .

Q. How can structural characterization of this compound be performed to confirm regiochemistry?

  • Methodological Answer : Use a combination of NMR (¹H, ¹³C, and 2D COSY/HMBC) to assign proton environments and verify substitution patterns. For example, the piperazine protons exhibit distinct splitting in ¹H NMR due to restricted rotation . X-ray crystallography (as demonstrated in pyridazine analogs ) resolves ambiguities in nitro and chloro group positioning. Mass spectrometry (HRMS) confirms molecular weight, while IR spectroscopy identifies nitro (1520–1350 cm⁻¹) and C-Cl (750–550 cm⁻¹) stretches .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Nitro-containing compounds are potential mutagens. Follow hazard codes H303+H313+H333 (risk of toxicity upon inhalation, skin contact, or ingestion). Use fume hoods, nitrile gloves, and lab coats. Waste must be segregated and treated by certified agencies to avoid environmental contamination, as outlined for structurally related nitro-pyrimidines .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations assess electron density distribution, identifying the chloro group at position 4 as the most electrophilic site for Suzuki-Miyaura coupling. The nitro group at position 5 deactivates the ring but stabilizes transition states via resonance. Compare computed activation energies for different coupling partners (e.g., aryl boronic acids) to prioritize experimental trials .

Q. What strategies resolve contradictory data in biological activity studies (e.g., anti-bacterial vs. cytotoxic effects)?

  • Methodological Answer : Contradictions may arise from assay-specific conditions (e.g., bacterial strain variability or mammalian cell line sensitivity). Perform dose-response curves across multiple cell lines and validate target engagement using knockout models or competitive binding assays. For example, piperazine-containing pyridazines show anti-bacterial activity at 10–50 µM but cytotoxicity above 100 µM . Use metabolomics to differentiate off-target effects .

Q. How can the piperazine moiety be modified to enhance blood-brain barrier (BBB) penetration for CNS-targeted applications?

  • Methodological Answer : Introduce lipophilic substituents (e.g., methyl or fluorine groups) on the piperazine ring to improve logP values. Assess BBB permeability via in vitro PAMPA-BBB models or MDCK cell monolayers. Structural analogs with 4-methylpiperazine show enhanced permeability compared to unsubstituted derivatives . Pair modifications with in vivo pharmacokinetic studies to balance bioavailability and toxicity .

Q. What analytical challenges arise in quantifying degradation products of this compound under accelerated stability conditions?

  • Methodological Answer : Nitro group reduction and piperazine hydrolysis are common degradation pathways. Use LC-MS/MS with stable isotope-labeled internal standards to distinguish degradation products from matrix interference. For example, monitor m/z shifts corresponding to nitro-to-amine conversion or piperazine ring opening . Forced degradation studies (acid/base/oxidative stress) combined with QbD principles help validate analytical methods .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Chloro-5-nitro-6-piperazin-1-ylpyrimidine
Reactant of Route 2
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4-Chloro-5-nitro-6-piperazin-1-ylpyrimidine

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